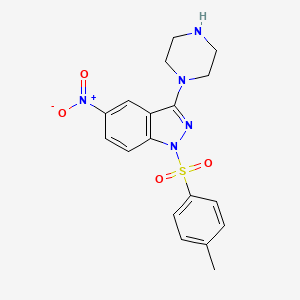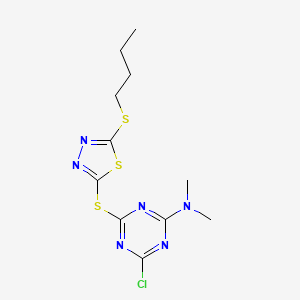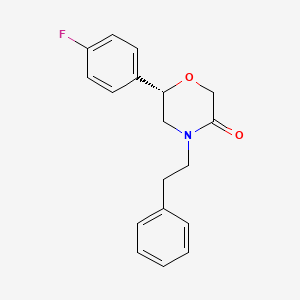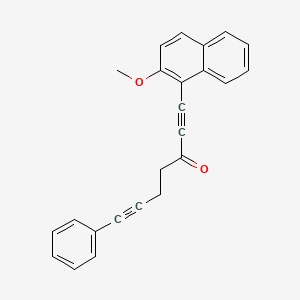
N,N-Diethyl-2,4,6-trinitropyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2,4,6-trinitropyridin-3-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of three nitro groups attached to a pyridine ring, along with a diethylamine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2,4,6-trinitropyridin-3-amine typically involves the nitration of a pyridine derivative followed by the introduction of the diethylamine group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to manage the exothermic nature of the nitration reaction. The subsequent introduction of the diethylamine group can be achieved through a nucleophilic substitution reaction using diethylamine and a suitable leaving group on the nitrated pyridine intermediate.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The diethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Diethylamine with a halogenated pyridine derivative.
Major Products Formed
Oxidation: Formation of more highly oxidized nitro derivatives.
Reduction: Formation of N,N-Diethyl-2,4,6-triaminopyridin-3-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2,4,6-trinitropyridin-3-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although detailed studies are still ongoing.
Industry: Utilized in the development of materials with specific properties, such as explosives or dyes.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2,4,6-trinitropyridin-3-amine involves its interaction with molecular targets through its nitro and diethylamine groups. The nitro groups can participate in redox reactions, while the diethylamine group can form hydrogen bonds or engage in nucleophilic interactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-3,5-dinitropyridin-4-amine
- N,N-Diethyl-2,4-dinitropyridin-3-amine
- N,N-Diethyl-2,6-dinitropyridin-3-amine
Uniqueness
N,N-Diethyl-2,4,6-trinitropyridin-3-amine is unique due to the presence of three nitro groups at specific positions on the pyridine ring, which imparts distinct chemical reactivity and potential applications compared to its dinitro analogs. The specific arrangement of nitro groups influences its electronic properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
920502-86-9 |
|---|---|
Molekularformel |
C9H11N5O6 |
Molekulargewicht |
285.21 g/mol |
IUPAC-Name |
N,N-diethyl-2,4,6-trinitropyridin-3-amine |
InChI |
InChI=1S/C9H11N5O6/c1-3-11(4-2)8-6(12(15)16)5-7(13(17)18)10-9(8)14(19)20/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
VBDVWTWYHSNTJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,4-Oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12618493.png)
![N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide](/img/structure/B12618518.png)
![6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12618526.png)



![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)


![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester](/img/structure/B12618588.png)

![3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B12618596.png)
![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)
![5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine](/img/structure/B12618601.png)
